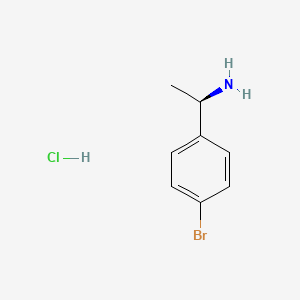

(R)-1-(4-Bromophenyl)ethanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(4-bromophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCAANUXMMQVAY-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370414 | |

| Record name | (1R)-1-(4-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64265-77-6 | |

| Record name | Benzenemethanamine, 4-bromo-α-methyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64265-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(4-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core physical properties of (R)-1-(4-Bromophenyl)ethanamine hydrochloride, a chiral amine salt of significant interest in pharmaceutical research and development. The information presented herein is intended to support laboratory work, formulation studies, and quality control processes.

Core Physical Properties

The fundamental physical characteristics of this compound have been compiled from various sources and are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₁₁BrClN |

| Molecular Weight | 236.54 g/mol |

| Melting Point | 238°C to 245°C |

| Appearance | White to yellow powder |

| Solubility | Soluble in water, miscible with alcohols |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Determination of Melting Range

The melting range of a crystalline solid provides a valuable indication of its purity. The United States Pharmacopeia (USP) General Chapter <741> outlines a standardized method for this determination.[1][2][3][4]

Principle: The melting range is the temperature interval between the point at which the substance begins to collapse or melt and the point at which it is completely molten.[1][2] For a pure crystalline substance, this range is typically narrow.

Apparatus: A suitable melting point apparatus is required, which consists of a temperature-controlled block or bath, a thermometer or temperature probe, and a means to observe the sample in a capillary tube.[1][5]

Procedure (Class Ia):

-

Sample Preparation: The substance is finely powdered and dried to remove any residual solvent or moisture.[4][6]

-

Capillary Filling: A small amount of the powdered sample is packed into a capillary tube to a height of 2.5-3.5 mm.[3]

-

Measurement:

-

The capillary tube containing the sample is placed in the melting point apparatus.

-

The temperature is raised at a controlled rate, typically 1-2°C per minute, when approaching the expected melting point.[7]

-

The temperature at which the first liquid phase appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid particle melts is recorded as the end of the melting range.[2]

-

Below is a graphical representation of the experimental workflow for determining the melting point.

Caption: Workflow for Melting Point Determination.

Determination of Water Solubility

The solubility of a substance in aqueous media is a critical parameter in drug development, influencing its absorption and bioavailability. The OECD Guideline 105 provides a robust framework for determining water solubility.[8][9][10][11][12]

Principle: A saturated solution of the substance is prepared at a specific temperature, and the concentration of the dissolved substance is determined by a suitable analytical method. For a highly soluble salt like an amine hydrochloride, the flask method is appropriate.

Apparatus:

-

Constant temperature water bath or shaker.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

A suitable analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC).

Procedure (Flask Method):

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration: An excess amount of the solid this compound is added to a known volume of water in a flask. The flask is then agitated in a constant temperature bath (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The saturated solution is allowed to stand to let undissolved particles settle. An aliquot of the clear supernatant is carefully withdrawn.

-

Concentration Analysis: The concentration of the dissolved substance in the aliquot is determined using a validated analytical method.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/L or g/100g of water).

The logical steps for determining water solubility are depicted in the following diagram.

Caption: Workflow for Water Solubility Determination.

This technical guide provides essential physical property data and standardized experimental protocols for this compound, serving as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

References

- 1. uspbpep.com [uspbpep.com]

- 2. â©741⪠Melting Range or Temperature [doi.usp.org]

- 3. thinksrs.com [thinksrs.com]

- 4. scribd.com [scribd.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. m.youtube.com [m.youtube.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

(R)-1-(4-Bromophenyl)ethanamine hydrochloride chemical structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-1-(4-Bromophenyl)ethanamine hydrochloride, a chiral building block of significant interest in pharmaceutical research and development. The document details its chemical structure, stereochemistry, and key physicochemical properties. It outlines a common synthetic pathway and presents characteristic analytical data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, to aid in its identification and characterization. Furthermore, this guide explores the compound's critical role as a chiral auxiliary and a precursor in the asymmetric synthesis of bioactive molecules, highlighting its importance in the development of novel therapeutics.

Chemical Structure and Stereochemistry

This compound is the hydrochloride salt of the (R)-enantiomer of 1-(4-bromophenyl)ethanamine. The structure consists of a benzene ring substituted with a bromine atom at the para-position. Attached to the ring is an ethylamine group with a chiral center at the carbon atom bonded to both the phenyl ring and the amino group. The "(R)" designation signifies the specific spatial arrangement of the substituents around this stereocenter, as defined by the Cahn-Ingold-Prelog priority rules. The hydrochloride salt is formed by the protonation of the primary amine group.

The precise three-dimensional arrangement of the (R)-enantiomer is crucial for its application in asymmetric synthesis, where it imparts chirality to new molecules. The stereochemical integrity of this compound is paramount for its successful use in the synthesis of enantiomerically pure pharmaceuticals, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of (R)-1-(4-Bromophenyl)ethanamine and its hydrochloride salt is presented below. This data is essential for its handling, characterization, and use in synthesis.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| (R)-1-(4-Bromophenyl)ethanamine | ||

| Molecular Formula | C₈H₁₀BrN | |

| Molecular Weight | 200.08 g/mol | |

| Appearance | Clear, colorless liquid | |

| Density | 1.390 g/mL at 20 °C | |

| Boiling Point | 140-145 °C at 30 mmHg | [1] |

| Melting Point | -25 °C | [2] |

| Optical Rotation [α]D²⁰ | +20.5 ± 1° (c=3 in methanol) | |

| Refractive Index (n²⁰/D) | 1.566 | [2] |

| This compound | ||

| Molecular Formula | C₈H₁₁BrClN | [3] |

| Molecular Weight | 236.54 g/mol | [3] |

| Storage | Inert atmosphere, room temperature |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (D₂O) | δ 7.43-7.36 (m, 4H), 4.54 (q, J=6.9Hz, 1H), 1.67 (d, J=6.9Hz, 3H)[4] |

| ¹³C NMR (D₂O) | δ 139.9, 132.3, 128.6, 122.6, 50.6, 19.3[4] |

| FT-IR | Data not available in the searched literature. |

| Mass Spectrometry | Data not available in the searched literature. |

Note: NMR data is from a patent and was recorded in D₂O. Spectra in other common deuterated solvents may show different chemical shifts.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves two key stages: the synthesis of the racemic amine followed by chiral resolution, or an asymmetric synthesis approach. The final step is the formation of the hydrochloride salt.

Synthesis of Racemic 1-(4-Bromophenyl)ethanamine

A common route to the racemic amine is the reductive amination of 4-bromoacetophenone.

Experimental Protocol: Reductive Amination of 4-Bromoacetophenone

-

Oxime Formation: 4-Bromoacetophenone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) in a suitable solvent like ethanol. The mixture is heated to reflux to form 1-(4-bromophenyl)ethanone oxime.[5]

-

Reduction: The resulting oxime is then reduced to the corresponding primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step. This is often achieved by diastereomeric salt formation using a chiral resolving agent.

Experimental Protocol: Chiral Resolution using a Chiral Acid

-

Diastereomeric Salt Formation: The racemic 1-(4-bromophenyl)ethanamine is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of a chiral acid, such as (R)-(-)-mandelic acid or (+)-tartaric acid, is added to the solution.

-

Fractional Crystallization: The diastereomeric salts formed will have different solubilities. The less soluble diastereomer will crystallize out of the solution upon cooling or solvent evaporation. This solid is collected by filtration.

-

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the enantiomerically enriched free amine. The amine can then be extracted into an organic solvent.

-

Enantiomeric Purity Determination: The enantiomeric excess (ee) of the resolved amine is determined using chiral high-performance liquid chromatography (HPLC) or by NMR spectroscopy using a chiral solvating or derivatizing agent.

Asymmetric Synthesis

Alternatively, the (R)-enantiomer can be synthesized directly through asymmetric methods, such as the asymmetric hydrogenation of the corresponding imine or the enzymatic resolution of the racemic amine.

Caption: Role of the chiral building block in drug discovery.

Conclusion

This compound is a cornerstone chiral building block for the synthesis of enantiomerically pure compounds in the pharmaceutical industry. Its well-defined stereochemistry and the versatility of the bromophenyl moiety make it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and characterization is essential for its effective application in the development of novel and improved therapeutics. Further research into its incorporation into new molecular entities will continue to highlight its significance in modern drug discovery.

References

(R)-1-(4-Bromophenyl)ethanamine hydrochloride CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (R)-1-(4-Bromophenyl)ethanamine hydrochloride, a key chiral building block in pharmaceutical synthesis. This document outlines its chemical properties, synthesis, and analytical methods, tailored for professionals in research and drug development.

Chemical Identification and Properties

This compound is a chiral amine salt valued for its role as an intermediate in the synthesis of enantiomerically pure pharmaceutical agents. The chirality of such molecules is often crucial for their pharmacological activity, with different enantiomers exhibiting distinct potencies and selectivities for biological targets.

Table 1: Chemical and Physical Data

| Identifier | Value | Reference |

| CAS Number | 64265-77-6 | |

| Molecular Formula | C₈H₁₁BrClN | |

| Molecular Weight | 236.54 g/mol | |

| Appearance | White to yellow solid | |

| Melting Point | 238-245 °C | |

| Enantiomeric Excess | ≥99.0% (via HPLC) | |

| SMILES | Cl.N--INVALID-LINK--c1ccc(Br)cc1 | |

| InChI Key | BQCAANUXMMQVAY-UHFFFAOYSA-N |

Synthesis of this compound

The enantiomerically pure this compound can be synthesized via two primary routes: the resolution of a racemic mixture or through asymmetric synthesis.

Chiral Resolution of Racemic 1-(4-Bromophenyl)ethanamine

Classical resolution is a robust method for obtaining enantiopure compounds and is particularly useful when asymmetric synthesis is challenging or economically unviable. This process involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their differing solubilities.

This protocol is a generalized procedure based on established methods for resolving chiral amines.

-

Salt Formation:

-

Dissolve racemic 1-(4-bromophenyl)ethanamine in a suitable solvent, such as methanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, applying gentle heat if necessary.

-

Slowly add the tartaric acid solution to the amine solution with stirring. An exothermic reaction will occur, leading to the precipitation of the diastereomeric tartrate salts.

-

Allow the mixture to cool to room temperature and then place it in an ice bath to maximize crystallization.

-

-

Fractional Crystallization:

-

Collect the precipitated crystals by vacuum filtration. The solid will be enriched in one diastereomer, the (R)-amine-(+)-tartrate salt, which is typically less soluble.

-

The enantiomeric excess of the amine in the crystalline salt can be improved by recrystallization from a suitable solvent.

-

-

Liberation of the Free Amine:

-

Suspend the diastereomerically enriched salt in water.

-

Add a strong base, such as a 50% sodium hydroxide solution, until the salt completely dissolves and the solution is basic. This will deprotonate the amine, forming a separate organic layer.

-

Extract the free (R)-1-(4-bromophenyl)ethanamine with an organic solvent like diethyl ether or dichloromethane.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified (R)-1-(4-bromophenyl)ethanamine in a suitable solvent (e.g., diethyl ether).

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in ether) until precipitation is complete.

-

Collect the resulting this compound crystals by vacuum filtration and dry.

-

Asymmetric Synthesis

An alternative to chiral resolution is the direct asymmetric synthesis of the desired enantiomer. A common approach is the asymmetric reduction of the corresponding prochiral ketone, 4'-bromoacetophenone.

This protocol is based on the use of a whole-cell biocatalyst, such as Aspergillus niger, for the enantioselective reduction of 4'-bromoacetophenone.

-

Catalyst Preparation:

-

Cultivate the selected microorganism (e.g., Aspergillus niger) in a suitable growth medium containing glucose, yeast extract, and peptone.

-

-

Asymmetric Reduction:

-

To the batch culture of the microorganism, add 4'-bromoacetophenone as the substrate.

-

Incubate the reaction mixture under optimized conditions of temperature and pH.

-

The microbial oxidoreductases will selectively reduce the ketone to the corresponding (R)-1-(4-bromophenyl)ethanol with high enantiomeric excess.

-

-

Conversion to Amine:

-

The resulting chiral alcohol can be converted to the amine through standard chemical transformations, such as conversion to a tosylate followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction).

-

-

Hydrochloride Salt Formation:

-

Follow the procedure outlined in section 2.1 to form the hydrochloride salt.

-

Analytical Methods

The enantiomeric purity of (R)-1-(4-Bromophenyl)ethanamine is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining enantiomeric excess.

-

Column: A chiral stationary phase, such as one based on a crown ether (e.g., Chirosil RCA(+)), is effective for separating the enantiomers.

-

Mobile Phase: A typical mobile phase consists of an aqueous-organic mixture, for example, acetonitrile or methanol in water containing 0.1% perchloric acid.

-

Sample Preparation: Dissolve a small amount of the amine hydrochloride in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times, allowing for their quantification and the calculation of the enantiomeric excess.

Applications in Drug Development

This compound serves as a valuable chiral building block in the synthesis of more complex, biologically active molecules. The phenylethylamine scaffold is a privileged structure in medicinal chemistry, present in numerous neurotransmitters and synthetic drugs. The bromo-substituent on the phenyl ring provides a handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity.

While specific biological activities for this compound are not extensively documented, phenylethylamine derivatives are known to interact with adrenergic and dopaminergic signaling pathways. These pathways are integral to a variety of physiological processes, and modulation of their activity is a key strategy in the treatment of many neurological and psychiatric disorders.

A Technical Guide to the Solubility of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-1-(4-Bromophenyl)ethanamine hydrochloride, a key chiral intermediate in pharmaceutical synthesis. Understanding its solubility profile is critical for process development, formulation, and various applications in medicinal chemistry.

Introduction

(R)-1-(4-Bromophenyl)ethanamine and its hydrochloride salt are valuable building blocks in the synthesis of a wide range of chiral compounds, including active pharmaceutical ingredients (APIs). The presence of a chiral amine moiety and a brominated phenyl ring allows for diverse chemical modifications. The hydrochloride salt form is often preferred for its improved stability and handling properties compared to the free base. However, as an ionic salt, its solubility in organic solvents can be limited, posing challenges for reaction conditions, purification, and formulation.

This guide summarizes the available solubility data, provides a detailed experimental protocol for solubility determination, and illustrates relevant chemical and experimental workflows.

Solubility Profile

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure as an amine hydrochloride, a general solubility trend can be inferred. The salt's ionic nature suggests higher solubility in polar protic solvents and lower solubility in non-polar or aprotic solvents.

A product information sheet from Thermo Scientific indicates that (R)-(+)-1-(4-Bromophenyl)ethylamine hydrochloride is miscible with alcohols and soluble in water[1]. This aligns with the general principle that the hydrochloride salt of an amine will have increased solubility in polar, protic solvents capable of hydrogen bonding and solvating the ions. Conversely, amine hydrochlorides generally exhibit poor solubility in non-polar organic solvents.[2]

Table 1: Qualitative and Inferred Solubility of this compound

| Solvent Class | Solvent Example | Expected/Reported Solubility | Rationale |

| Polar Protic | Water | Soluble[1] | High polarity and hydrogen bonding capacity effectively solvate the ammonium and chloride ions. |

| Methanol | Miscible/Highly Soluble | Polar protic nature allows for strong ion-dipole interactions and hydrogen bonding. | |

| Ethanol | Miscible/Soluble[1] | Similar to methanol, though slightly lower polarity may result in marginally lower solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderately Soluble to Soluble | High polarity can solvate the cation, but lack of proton donation may limit anion solvation. |

| Acetone | Sparingly Soluble to Insoluble | Lower polarity and inability to donate hydrogen bonds limit its ability to dissolve the ionic salt. | |

| Ethyl Acetate | Sparingly Soluble to Insoluble | Moderate polarity is insufficient to overcome the lattice energy of the salt. | |

| Non-Polar Aprotic | Dichloromethane (DCM) | Insoluble | Low polarity cannot effectively solvate the ions. |

| Toluene | Insoluble | Non-polar nature makes it a very poor solvent for ionic compounds. | |

| Hexanes | Insoluble | Very low polarity and lack of favorable intermolecular interactions with the salt. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents using the isothermal equilibrium method.

3.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent (in which the compound is freely soluble, e.g., water or methanol) to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample solutions into the HPLC and record the peak areas.

-

Determine the concentration of the saturated solution using the calibration curve, accounting for the dilution factor.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in mg/mL or g/100mL using the determined concentration of the saturated solution.

-

Visualizations

4.1. Synthetic Pathway

A common method for the synthesis of chiral amines is the reductive amination of a corresponding ketone. The following diagram illustrates a plausible synthetic route to this compound.

4.2. Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental protocol for determining the solubility of the target compound.

Conclusion for Professionals in Drug Development

The solubility characteristics of this compound are paramount for its effective use in pharmaceutical development. Its high solubility in polar protic solvents like alcohols makes these ideal choices for reaction media where the hydrochloride salt is a starting material. Conversely, its poor solubility in non-polar solvents can be leveraged for purification, for instance, by precipitating the salt from a reaction mixture by adding a non-polar anti-solvent.

For formulation scientists, the aqueous solubility of this compound is a key parameter. While the hydrochloride salt form enhances water solubility compared to the free base, further studies may be required to determine the pH-solubility profile, which is critical for developing oral dosage forms. The information and protocols provided in this guide serve as a foundational resource for researchers working with this important chiral building block.

References

(R)-1-(4-Bromophenyl)ethanamine hydrochloride material safety data sheet (MSDS).

An In-depth Technical Guide to the Material Safety Data Sheet for (R)-1-(4-Bromophenyl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for this compound, designed to meet the needs of professionals in research and drug development. It consolidates information from various safety data sheets and provides context regarding the experimental basis for hazard classifications.

Chemical Identification and Properties

This compound is a chiral amine derivative used in pharmaceutical and chemical synthesis.

| Property | Value |

| Molecular Formula | C₈H₁₀BrN · HCl |

| Molecular Weight | 236.54 g/mol |

| CAS Number | 64265-77-6 |

| Appearance | Solid |

| Synonyms | (R)-(+)-1-(4-Bromophenyl)ethylamine hydrochloride |

Hazard Identification and Classification

This substance is classified as hazardous. The primary hazards are related to irritation and acute toxicity.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Experimental Protocols for Hazard Determination

While specific experimental data for this compound is not publicly available, the hazard classifications are typically based on internationally recognized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide standardized procedures for assessing the safety of chemicals.[1][2][3][4]

Acute Oral Toxicity

The "Harmful if swallowed" classification is generally determined through studies following OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) , OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method) , or OECD 425 (Acute Oral Toxicity: Up-and-Down Procedure) .

General Methodology:

-

A single dose of the substance is administered orally to fasted animals (typically rats or mice).

-

Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.

-

The dose at which a certain percentage of the animals die (LD50) is estimated, which informs the hazard classification.

Skin Irritation

The "Causes skin irritation" classification is typically based on studies following OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) or OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) .

General In Vivo Methodology (OECD 404):

-

A small amount of the substance is applied to a shaved patch of skin on a test animal (typically a rabbit).

-

The application site is observed for signs of erythema (redness) and edema (swelling) at specific intervals.

-

The severity of the skin reactions is scored to determine the irritation potential.

General In Vitro Methodology (OECD 439):

-

The test substance is applied to a reconstructed human epidermis model.

-

Cell viability is measured after a specific exposure time.

-

A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Eye Irritation

The "Causes serious eye irritation" classification is generally determined by studies following OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) or in vitro alternatives.

General In Vivo Methodology (OECD 405):

-

A small amount of the substance is instilled into the eye of a test animal (typically a rabbit).

-

The eye is observed for effects on the cornea, iris, and conjunctiva at specific intervals.

-

The severity and reversibility of the eye lesions are scored to classify the irritation potential.

Respiratory Irritation

The "May cause respiratory irritation" classification is often based on a combination of animal studies and other data. OECD Test Guideline 403 (Acute Inhalation Toxicity) can provide relevant information.

General Methodology:

-

Animals are exposed to the substance via inhalation for a defined period.

-

Observations include clinical signs of respiratory distress, and post-mortem examination of the respiratory tract.

-

The concentration that causes mortality in 50% of the animals (LC50) and signs of local irritation are assessed.

First Aid Measures

Immediate medical attention is required in case of exposure. The following diagram outlines the recommended first aid procedures.

Handling and Storage

Proper handling and storage are crucial to minimize exposure risks. The following workflow outlines the key safety precautions.

Accidental Release Measures

In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[5] Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

Fire-Fighting Measures

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[5] Firefighters should wear self-contained breathing apparatus and full protective gear.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The primary known effects are irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[6] No information is available regarding chronic effects, mutagenicity, or carcinogenicity.

Disposal Considerations

Disposal of this substance and its container must be in accordance with applicable regional, national, and local laws and regulations. It should be handled as hazardous waste.

Disclaimer: This document is intended as a guide and is not a substitute for the official Material Safety Data Sheet (MSDS) provided by the supplier. Always refer to the original MSDS for complete and up-to-date information.

References

Commercial Availability and Technical Profile of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride: A Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, synthesis, and analysis of (R)-1-(4-Bromophenyl)ethanamine hydrochloride (CAS No. 64265-77-6), a chiral building block of significant interest to researchers and professionals in drug discovery and development. This document consolidates key technical data and methodologies to support its application in asymmetric synthesis.

Commercial Availability

This compound is commercially available from a range of chemical suppliers specializing in research chemicals and building blocks. The compound is typically offered in various purities, with high enantiomeric excess being a critical quality parameter. Researchers can procure this chemical in quantities ranging from grams to kilograms, catering to both laboratory-scale research and process development needs.

A summary of representative suppliers is provided in Table 1. It is important to note that availability and specifications should be confirmed directly with the suppliers.

| Supplier | Purity Specification | Enantiomeric Excess (ee) | Available Quantities |

| Alfa Chemistry | ≥96% | Not specified | Custom |

| Ark Pharm, Inc. | Not specified | Not specified | Custom |

| Accela ChemBio Inc. | ≥97% | Not specified | 0.1g, 0.25g, 1g, 5g |

| Alchem Pharmtech, Inc. | ≥97% | Not specified | 1g, 10g, 100g, 1kg |

| BLDpharm | Not specified | Not specified | Custom |

Table 1: Commercial Suppliers of this compound [1][2][3]

Physicochemical and Spectroscopic Data

Detailed physicochemical properties are crucial for the handling, reaction setup, and analysis of this compound. While comprehensive data for the hydrochloride salt is not always available, the properties of the corresponding free amine, (R)-(+)-1-(4-Bromophenyl)ethylamine (CAS No. 45791-36-4), provide a useful reference.

| Property | Value | Notes |

| Molecular Formula | C₈H₁₁BrClN | For the hydrochloride salt. |

| Molecular Weight | 236.54 g/mol | For the hydrochloride salt[1][2]. |

| Appearance | Off-white powder | Based on typical product descriptions. |

| Purity (HPLC) | ≥97% | As offered by several suppliers[2]. |

| Enantiomeric Excess (ee) | ≥99% | A common specification for chiral building blocks. |

| Optical Rotation [α]20/D | +20.5 ± 1° | For the free amine, c = 3% in methanol. |

| Refractive Index (n20/D) | 1.566 | For the free amine. |

| Density | 1.390 g/mL at 20 °C | For the free amine. |

| Boiling Point | 258.9 °C at 760 mmHg | For the free amine[4]. |

| Melting Point | -25 °C | For the free amine[4]. |

| Flash Point | 110.4 °C | For the free amine[4]. |

Table 2: Physicochemical Properties

Synthesis and Chiral Resolution Workflow

This compound is typically produced through the resolution of the racemic mixture. The general workflow involves the synthesis of the racemic amine followed by diastereomeric salt formation with a chiral resolving agent, separation of the diastereomers, and subsequent liberation of the desired enantiomer.

Experimental Protocols

Chiral Resolution of (±)-1-(4-Bromophenyl)ethanamine using (+)-Tartaric Acid

This protocol is a representative method for the diastereomeric salt resolution of a racemic amine.[5][6][7]

Objective: To separate the (R)- and (S)-enantiomers of 1-(4-bromophenyl)ethanamine through fractional crystallization of their diastereomeric salts with (+)-tartaric acid.

Materials:

-

(±)-1-(4-Bromophenyl)ethanamine

-

(+)-Tartaric acid

-

Methanol

-

50% (w/w) Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (ethanolic or gaseous)

Procedure:

-

Salt Formation: Dissolve (+)-tartaric acid (1.0 equivalent) in a minimal amount of hot methanol. To this solution, add (±)-1-(4-bromophenyl)ethanamine (1.0 equivalent) slowly. The reaction is exothermic.

-

Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize. For further precipitation, the flask can be placed in an ice bath or refrigerated.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate contains the other diastereomeric salt. The solid salt is enriched in one diastereomer.

-

Liberation of the Free Amine: Suspend the crystalline diastereomeric salt in water and add 50% sodium hydroxide solution until the salt completely dissolves and the solution becomes strongly basic.

-

Extraction: Extract the liberated free amine with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the diethyl ether under reduced pressure to yield the enantiomerically enriched free amine.

-

Hydrochloride Salt Formation: Dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., ethanolic HCl or gaseous HCl) until precipitation is complete.

-

Final Product Isolation: Collect the precipitated this compound by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

This method is adapted from established procedures for the chiral separation of similar aromatic amines and is suitable for determining the enantiomeric excess of the final product.[8][9][10]

Objective: To determine the enantiomeric purity of (R)-1-(4-Bromophenyl)ethanamine by chiral HPLC.

Instrumentation and Conditions:

-

HPLC System: An Agilent 1200 series or equivalent, equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or a similar column.

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like diethylamine or trifluoroacetic acid to improve peak shape. A typical starting condition would be 90:10 (v/v) n-hexane:isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 225 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the amine in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers. The elution order should be confirmed with a reference standard if available.

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers with the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Application in Drug Development and Asymmetric Synthesis

This compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The primary amine provides a nucleophilic center for a variety of chemical transformations, while the chiral center allows for the introduction of stereospecificity into the target molecule. The bromophenyl group is a versatile handle for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.

The logical relationship for its application in asymmetric synthesis is outlined below.

Conclusion

This compound is a readily available and versatile chiral building block for drug discovery and development. Its well-defined physicochemical properties and established methods for synthesis and analysis make it a valuable tool for the stereocontrolled synthesis of complex molecular targets. This guide provides a foundational resource for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

- 1. Alfa Chemistry 5 - USA Chemical Suppliers [americanchemicalsuppliers.com]

- 2. 64265-77-6 CAS Manufactory [m.chemicalbook.com]

- 3. 64265-77-6|(R)-1-(4-Bromophenyl)ethylamine Hydrochloride|BLD Pharm [bldpharm.com]

- 4. lookchem.com [lookchem.com]

- 5. onyxipca.com [onyxipca.com]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

- 10. benchchem.com [benchchem.com]

The Lynchpin of Asymmetry: (R)-1-(4-Bromophenyl)ethanamine Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-1-(4-Bromophenyl)ethanamine hydrochloride, a chiral primary amine, has emerged as a critical building block in medicinal chemistry. Its rigid structure, defined stereochemistry, and versatile reactivity make it an invaluable scaffold for the synthesis of complex, biologically active molecules. This guide delves into the core applications of this compound, with a particular focus on its role in the development of novel therapeutics that modulate programmed cell death.

The fundamental principle underpinning the importance of chiral molecules like this compound in drug discovery is the stereospecific nature of biological targets.[1] The majority of receptors, enzymes, and other macromolecules within the body are chiral, meaning they interact differently with enantiomers of a drug molecule. This specificity dictates that often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Consequently, the use of enantiomerically pure starting materials is paramount in the synthesis of modern pharmaceuticals.

Core Application: A Scaffold for Inhibitors of Apoptosis Proteins (IAPs)

A prominent application of this compound is in the synthesis of small molecule Inhibitor of Apoptosis Protein (IAP) antagonists, also known as SMAC mimetics. IAPs are a family of proteins that play a crucial role in cell survival by inhibiting caspases, the key effector enzymes in apoptosis (programmed cell death).[1][2][3][4] In many cancers, IAPs are overexpressed, leading to the suppression of apoptosis and contributing to tumor growth and resistance to therapy.[5]

SMAC mimetics are designed to mimic the endogenous protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with low pI), which antagonizes IAPs and promotes apoptosis.[1] The (R)-1-(4-Bromophenyl)ethanamine core provides a rigid scaffold that can be elaborated to present the necessary pharmacophoric elements to bind to the BIR (Baculoviral IAP Repeat) domains of IAPs, disrupting their interaction with caspases.[6][7][8]

Quantitative Data: Potency of Representative SMAC Mimetics

The following table summarizes the inhibitory activities of several representative SMAC mimetics, highlighting the high potency that can be achieved with molecules built upon similar chiral amine scaffolds.

| Compound | Target IAP | IC50 (nM) | Ki (nM) | Cell Line | Reference |

| Compound 45 | cIAP1 | 1.3 | - | MDA-MB-231 | [6] |

| Compound 45 | XIAP | 200 | - | MDA-MB-231 | [6] |

| LCL161 | XIAP | 35 | - | HEK293 | [9] |

| LCL161 | cIAP1 | 0.4 | - | MDA-MB-231 | [9] |

| GDC-0152 | XIAP | - | 28 | - | [9] |

| GDC-0152 | cIAP1 | - | 17 | - | [9] |

| GDC-0152 | cIAP2 | - | 43 | - | [9] |

| Xevinapant (AT-406) | XIAP | - | 66.4 | - | [9] |

| Xevinapant (AT-406) | cIAP1 | - | 1.9 | - | [9] |

| Xevinapant (AT-406) | cIAP2 | - | 5.1 | - | [9] |

Experimental Protocols: Key Synthetic Transformations

The synthesis of IAP inhibitors often involves the N-acylation of the chiral amine core. The following protocols provide detailed methodologies for this key transformation, which can be adapted for the use of this compound.

Protocol 1: General N-Acylation with Acyl Chlorides

This protocol outlines a standard procedure for the acylation of a primary amine using an acyl chloride in the presence of a base.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add TEA or DIPEA (2.2 eq) to the suspension and stir until the amine hydrochloride fully dissolves.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Ultrasound-Promoted N-Acylation

This protocol describes a rapid and efficient method for N-acylation using ultrasonic irradiation.

Materials:

-

(R)-1-(4-Bromophenyl)ethanamine

-

Acyl chloride (e.g., benzoyl chloride)

-

Solvent (e.g., THF, Dioxane)

-

Ultrasonic bath (35 kHz)

-

Standard laboratory glassware

Procedure:

-

Dissolve (R)-1-(4-Bromophenyl)ethanamine (1.0 eq) and the acyl chloride (1.1 eq) in a suitable solvent in a flask.

-

Place the flask in an ultrasonic bath and irradiate at 25°C for 2-10 minutes.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, pour the reaction mixture into crushed ice and stir.

-

Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry.

Signaling Pathways and Logical Relationships

The biological activity of IAP inhibitors synthesized from this compound is rooted in their ability to modulate key signaling pathways that control apoptosis and cell survival.

Apoptosis Induction via IAP Inhibition

IAP inhibitors restore the apoptotic signaling cascade by preventing the inhibition of caspases. This workflow illustrates the central role of IAPs and the mechanism of action of SMAC mimetics.

Caption: IAP Inhibition and Apoptosis Induction.

Modulation of NF-κB Signaling

In addition to their role in apoptosis, cIAP1 and cIAP2 are key regulators of the NF-κB signaling pathway, a critical pathway for cell survival and inflammation.[5][10][11] SMAC mimetics can induce the degradation of cIAPs, leading to the activation of the non-canonical NF-κB pathway and, in some contexts, the inhibition of the canonical pathway, ultimately contributing to cancer cell death.

References

- 1. Regulation of Apoptosis by Inhibitors of Apoptosis (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IAPs block apoptotic events induced by caspase‐8 and cytochrome c by direct inhibition of distinct caspases [escholarship.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IAPs: from caspase inhibitors to modulators of NF-kappaB, inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-based design, synthesis, and evaluation of the biological activity of novel phosphoroorganic small molecule IAP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-based design and synthesis of tricyclic IAP (Inhibitors of Apoptosis Proteins) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Cornerstone of Chirality: (R)-1-(4-Bromophenyl)ethanamine Hydrochloride in Modern Drug Discovery

A comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of (R)-1-(4-Bromophenyl)ethanamine hydrochloride as a chiral building block in the synthesis of complex pharmaceutical agents.

This compound, a chiral amine of significant interest, has emerged as a crucial intermediate in the pharmaceutical industry. Its stereochemically defined structure makes it an invaluable asset in the asymmetric synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on detailed experimental protocols and the biological pathways of the molecules derived from it.

Physicochemical Properties and Specifications

(R)-1-(4-Bromophenyl)ethanamine and its hydrochloride salt are well-characterized compounds. The free base is a clear, colorless liquid, while the hydrochloride salt is a solid, facilitating easier handling and storage in laboratory and industrial settings. Key properties are summarized in the table below.

| Property | (R)-1-(4-Bromophenyl)ethanamine | This compound |

| CAS Number | 45791-36-4 | 64265-77-6 |

| Molecular Formula | C₈H₁₀BrN | C₈H₁₁BrClN |

| Molecular Weight | 200.08 g/mol | 236.54 g/mol |

| Appearance | Clear colorless liquid | Solid |

| Melting Point | -25 °C | Not specified |

| Boiling Point | 258.9 °C at 760 mmHg | Not specified |

| Density | 1.390 g/mL at 20 °C | Not specified |

| Optical Rotation | [α]20/D +20.5±1°, c = 3% in methanol | Not specified |

| Enantiomeric Excess | ≥98.5% | Not specified |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical step in its utilization as a chiral building block. The common strategy involves the synthesis of the racemic amine followed by chiral resolution.

Synthesis of Racemic 1-(4-Bromophenyl)ethanamine

The racemic base is typically prepared from 1-(4-bromophenyl)ethanone. A common route involves the formation of an oxime, followed by reduction.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)ethanone oxime

-

Reaction Setup: A 1000-mL, single-necked, round-bottomed flask is equipped with a magnetic stir bar, a pressure-equalizing dropping funnel fitted with a nitrogen inlet, and an ice-water bath.

-

Charging of Reagents: The flask is charged with 1-(4-bromophenyl)ethanone (50.0 g, 251 mmol), hydroxylamine hydrochloride (37.0 g, 532 mmol), and denatured ethanol (375 mL).

-

Reaction Execution: The mixture is stirred and pyridine (43.0 mL, 532 mmol) is added dropwise over 15 minutes, maintaining the internal temperature below 25 °C. The reaction mixture is then heated to 85 °C and stirred for 2 hours.

-

Work-up and Isolation: The mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (250 mL) and water (250 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime.

The subsequent reduction of the oxime to the racemic amine can be achieved using various reducing agents, such as catalytic hydrogenation.

Chiral Resolution using (+)-Tartaric Acid

The separation of the racemic mixture into its constituent enantiomers is most commonly achieved through diastereomeric salt crystallization. The use of a chiral resolving agent, such as (+)-tartaric acid, allows for the selective crystallization of one diastereomeric salt.

Experimental Protocol: Chiral Resolution of 1-(4-Bromophenyl)ethanamine

-

Formation of Diastereomeric Salts: A solution of racemic 1-(4-bromophenyl)ethanamine in a suitable solvent, such as methanol, is treated with a solution of (+)-tartaric acid (typically 0.5 to 1.0 molar equivalents) in the same solvent.

-

Crystallization: The mixture is allowed to cool slowly to room temperature, inducing the crystallization of the less soluble diastereomeric salt, the (R)-amine-(+)-tartrate salt. The crystallization process can be enhanced by further cooling in an ice bath.

-

Isolation of the Diastereomeric Salt: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove the mother liquor containing the more soluble (S)-amine-(+)-tartrate salt.

-

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base, such as aqueous sodium hydroxide, to liberate the free (R)-1-(4-bromophenyl)ethanamine. The amine is then extracted with an organic solvent.

-

Formation of the Hydrochloride Salt: The purified (R)-amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same solvent to precipitate the this compound. The product is then collected by filtration and dried.

This classical resolution method is robust and can provide the desired (R)-enantiomer with high enantiomeric excess.

Applications in Pharmaceutical Synthesis

This compound serves as a key starting material for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its utility lies in its ability to introduce a specific stereocenter, which is often crucial for the desired pharmacological activity and reduced side effects of a drug.

Synthesis of Dopamine Receptor Agonists

Derivatives of (R)-1-(4-bromophenyl)ethanamine have been explored in the development of dopamine receptor agonists, which are used in the treatment of Parkinson's disease and other related conditions. The chiral amine core is essential for the specific interaction with the dopamine D2 receptor.

Workflow for the Synthesis of a Dopamine D2 Receptor Agonist Precursor:

Caption: Synthesis of a Dopamine D2 Agonist Precursor.

Synthesis of Serotonin Reuptake Inhibitors (SSRIs)

The phenethylamine scaffold is a common feature in many selective serotonin reuptake inhibitors (SSRIs), which are widely prescribed for the treatment of depression and anxiety disorders. The chirality of these molecules is critical for their selective inhibition of the serotonin transporter (SERT).

Logical Relationship in the Development of SERT Inhibitors:

Caption: Development of SERT Inhibitors from a Chiral Amine.

Biological Signaling Pathways

The therapeutic effects of drugs synthesized from this compound are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission. Agonists of the D2 receptor, which can be synthesized from the title chiral building block, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and gene expression.

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin Transporter (SERT) Inhibition

Selective serotonin reuptake inhibitors (SSRIs) function by blocking the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By inhibiting SERT, SSRIs increase the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. This leads to downstream effects on various serotonin receptors and signaling pathways, which are thought to underlie the therapeutic effects of these drugs in mood and anxiety disorders.

Caption: Mechanism of SERT Inhibition by SSRIs.

Conclusion

This compound is a versatile and indispensable chiral building block in the synthesis of complex, enantiomerically pure pharmaceutical compounds. Its well-defined stereochemistry is fundamental to achieving the desired pharmacological activity and selectivity of the final drug products. The methodologies for its synthesis and chiral resolution are well-established, providing a reliable route to this key intermediate. As the demand for stereochemically pure drugs continues to grow, the importance of chiral building blocks like this compound in drug discovery and development is set to increase even further.

A Technical Guide to the Spectroscopic Analysis of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

Introduction: (R)-1-(4-Bromophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in synthetic chemistry and drug development. Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed overview of the expected spectroscopic data for this compound, outlines the methodologies for their acquisition, and illustrates the logical workflow of spectroscopic analysis.

While experimental spectra for this compound are not widely published, this document compiles predicted data based on the known spectral characteristics of primary amine hydrochlorides and related structures.

Spectroscopic Data

The formation of a hydrochloride salt from the primary amine involves the protonation of the nitrogen atom. This structural change significantly influences the spectroscopic data compared to the free amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the amine to an ammonium group (-NH3+) causes a significant deshielding effect on adjacent protons and carbons, resulting in downfield shifts in the NMR spectra.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |

| -CHH ₃ | ~1.6-1.8 | Doublet (d) | 3H | Coupled to the methine proton. |

| -C H(NH₃⁺)- | ~4.5-4.8 | Quartet (q) | 1H | Coupled to the methyl protons. Shifted downfield due to the adjacent -NH₃⁺ group. |

| Aromatic H | ~7.4-7.7 | Multiplet | 4H | Protons on the bromophenyl ring. |

| -NH ₃⁺ | ~8.5-9.5 | Broad Singlet (br s) | 3H | Protons on the ammonium group. Typically broad and may exchange with trace water. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ) ppm | Notes |

| -C H₃ | ~20-23 | Methyl carbon. |

| -C H(NH₃⁺)- | ~50-55 | Methine carbon, shifted downfield by the -NH₃⁺ group. |

| C -Br | ~122-125 | Aromatic carbon bonded to bromine. |

| Aromatic C H | ~129-133 | Aromatic methine carbons. |

| Aromatic ipso-C | ~138-142 | Aromatic carbon to which the ethylamine group is attached. |

Solvent: DMSO-d₆. Note: A published ¹³C NMR spectrum for a reaction involving the free base, 1-(4-bromophenyl)ethan-1-amine, showed aromatic peaks at approximately 129.8 and 135.2 ppm.[3]

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of a primary amine hydrochloride is the appearance of absorptions related to the ammonium ion (-NH₃⁺).[4]

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Shape | Notes |

| N-H⁺ Stretch | 3200 - 2800 cm⁻¹ | Strong, Broad | A very broad and intense envelope characteristic of a primary ammonium salt.[4] |

| C-H Stretch (Aromatic) | 3100 - 3000 cm⁻¹ | Medium | Often appear as smaller, sharp peaks superimposed on the broad N-H⁺ stretch.[4] |

| C-H Stretch (Aliphatic) | 3000 - 2850 cm⁻¹ | Medium | Also appear as smaller peaks on the broad N-H⁺ stretch.[4] |

| N-H⁺ Bend (Asymmetric) | ~1620 - 1560 cm⁻¹ | Medium | Asymmetric bending vibration of the -NH₃⁺ group. |

| N-H⁺ Bend (Symmetric) | ~1550 - 1500 cm⁻¹ | Medium | Symmetric bending ("umbrella") mode of the -NH₃⁺ group. |

| C=C Stretch (Aromatic) | ~1600, ~1480 cm⁻¹ | Medium-Weak | Aromatic ring stretching vibrations. |

| C-N Stretch | ~1200 - 1020 cm⁻¹ | Medium | |

| C-Br Stretch | ~700 - 500 cm⁻¹ | Strong |

Mass Spectrometry (MS)

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the hydrochloride salt will typically lose HCl to form the free amine. The resulting spectrum is therefore expected to be very similar to that of the free base, (R)-1-(4-Bromophenyl)ethanamine (Molecular Weight: 200.08 g/mol ).[5]

Table 4: Predicted Mass Spectrometry Data for (R)-1-(4-Bromophenyl)ethanamine

| m/z Value | Predicted Identity | Notes |

| 199/201 | [M]⁺ | Molecular ion peak of the free amine. The two peaks appear in an approximate 1:1 ratio due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). |

| 184/186 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion, representing the base peak. |

| 105 | [C₈H₉]⁺ | Loss of the bromine atom. |

| 77 | [C₆H₅]⁺ | Phenyl fragment. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as hydrochloride salts are often insoluble in CDCl₃). The solution must be clear and free of solid particles.

-

Filtration: Filter the sample solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Setup and Tuning: Lock the spectrometer on the deuterium signal of the solvent. The instrument is then tuned and matched for the appropriate nucleus (¹H or ¹³C) to maximize signal-to-noise.

-

Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.

-

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS), or to the residual solvent peak.

IR Spectroscopy Protocol (Solid State)

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., methanol or dichloromethane).

-

Place one drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[4]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument passes an infrared beam through the sample and the resulting interferogram is recorded.

-

-

Processing: The instrument's software performs a Fourier transform on the interferogram and ratios it against the background spectrum to produce the final infrared spectrum (Absorbance or Transmittance vs. Wavenumber).

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS). The sample is vaporized in a high-vacuum source chamber.

-

Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation).

-

Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, charged fragments and neutral pieces.

-

Mass Analysis: The positively charged ions (both the molecular ion and fragments) are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection depends on the mass-to-charge ratio (m/z) of each ion.

-

Detection: A detector at the end of the analyzer records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow and Relationships

The following diagrams illustrate the process and logic of using spectroscopy for structural characterization.

Caption: A generalized workflow for chemical analysis using spectroscopic methods.

References

Thermal Stability and Degradation Profile of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(4-Bromophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in pharmaceutical synthesis. Understanding its thermal stability and degradation profile is critical for ensuring its quality, safety, and efficacy in drug development and manufacturing processes. This technical guide provides a comprehensive overview of the thermal properties of this compound, based on available data for structurally similar compounds. The guide details experimental protocols for thermal analysis and presents a plausible degradation pathway. It is important to note that specific experimental thermal analysis data for this compound is not extensively available in public literature. Therefore, this document leverages data from analogous aromatic amine hydrochlorides to provide a scientifically grounded projection of its thermal behavior.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its parent amine is presented in Table 1. This data is essential for interpreting thermal analysis results.

| Property | This compound | (R)-1-(4-Bromophenyl)ethanamine (Free Amine) |

| Molecular Formula | C₈H₁₁BrClN | C₈H₁₀BrN |

| Molecular Weight | 236.54 g/mol | 200.08 g/mol |

| Appearance | White to off-white crystalline powder (Expected) | Colorless to pale yellow liquid |

| Melting Point | Not explicitly reported. Analogues suggest a melting point with decomposition above 200 °C. | -25 °C[1][2] |

| Boiling Point | Decomposes before boiling. | 112 °C[2] |

Thermal Analysis Data

| Compound | Structure | Melting Point (°C) |

| 4-Bromobenzylamine hydrochloride | Br-C₆H₄-CH₂NH₃⁺Cl⁻ | 268-280[3] |

| 1-Phenylethylamine hydrochloride | C₆H₅-CH(CH₃)NH₃⁺Cl⁻ | Not explicitly reported |

| 2-Phenylethylamine hydrochloride | C₆H₅-CH₂CH₂NH₃⁺Cl⁻ | 220-222 |

| 4-Aminophenol hydrochloride | HO-C₆H₄-NH₃⁺Cl⁻ | 306 (decomposes)[4] |

Based on this data, it is anticipated that this compound will exhibit a melting point with decomposition, likely in the range of 200-280 °C.

Predicted Thermal Degradation Profile

The thermal degradation of amine hydrochlorides typically proceeds in one or more steps. For this compound, a plausible degradation pathway involves an initial loss of hydrogen chloride (HCl) to form the free amine, followed by the decomposition of the resulting (R)-1-(4-Bromophenyl)ethanamine.

A hypothetical TGA thermogram would likely show an initial weight loss corresponding to the liberation of HCl gas. The theoretical weight loss for this step is approximately 15.4%. Subsequent decomposition of the free amine would occur at higher temperatures, leading to further weight loss.

The DSC curve would be expected to show an endothermic event corresponding to the melting and decomposition of the salt.

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reliable and reproducible data. The following are generalized protocols suitable for the thermal characterization of pharmaceutical salts like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring weight loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

-

Thermal Program: Heat the sample from the starting temperature to a final temperature of approximately 400-600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition and the percentage of weight loss in each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other thermal events.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

-

Thermal Program: Heat the sample from the starting temperature to a temperature above its expected melting/decomposition point at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the heat flow as a function of temperature. Determine the peak temperatures and enthalpies of any endothermic or exothermic events.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC Analysis.

Plausible Thermal Degradation Pathway

Caption: Inferred Degradation Pathway.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive analysis of structurally related compounds provides a strong basis for predicting its behavior. It is expected to be a crystalline solid that undergoes decomposition upon melting, with an initial loss of hydrogen chloride followed by the degradation of the free amine. The provided experimental protocols offer a standardized approach for obtaining precise TGA and DSC data, which is essential for the successful application of this compound in pharmaceutical development. Further experimental studies are warranted to definitively characterize the thermal properties of this important chiral amine salt.

References

- 1. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetics of drug decomposition. Part 69: Effect of excipients on the thermal decomposition of the mixture of aminophenazone allobarbital and adiphenine hydrochloride in the solid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Bromobenzylamine hydrochloride, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-Aminophenol hydrochloride | C6H7NO.ClH | CID 5828 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

Introduction